molecular formula C24H29NO5 B7784511 ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B7784511
M. Wt: 411.5 g/mol
InChI Key: YNNYGKJQKJFNFW-UHFFFAOYSA-N
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Description

ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the 3,4-diethoxyphenethyl group and other functional groups.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the indole ring.

Scientific Research Applications

ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    5-Benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one: Another compound with a similar phenethyl group but different core structure.

Uniqueness

ETHYL 1-(3,4-DIETHOXYPHENETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and indole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[2-(3,4-diethoxyphenyl)ethyl]-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-5-28-21-11-8-17(14-22(21)29-6-2)12-13-25-16(4)23(24(27)30-7-3)19-15-18(26)9-10-20(19)25/h8-11,14-15,26H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYGKJQKJFNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2C=CC(=C3)O)C(=O)OCC)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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